molecular formula C13H10BrNO2 B13698906 Methyl 5-(4-Bromophenyl)nicotinate

Methyl 5-(4-Bromophenyl)nicotinate

Cat. No.: B13698906
M. Wt: 292.13 g/mol
InChI Key: PUEDVBPWQPRADW-UHFFFAOYSA-N
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Description

Methyl 5-(4-Bromophenyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a bromophenyl group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(4-Bromophenyl)nicotinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 5-bromo-2-nitropyridine can be coupled with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Bromophenyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the nicotinate moiety.

    Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted nicotinates, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Methyl 5-(4-Bromophenyl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-Bromophenyl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of enzymes or receptors involved in inflammatory pathways. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-Bromophenyl)nicotinate is unique due to the presence of both the bromophenyl and nicotinate groups. This combination imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and increased biological activity in medicinal applications.

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H10BrNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3

InChI Key

PUEDVBPWQPRADW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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